![molecular formula C17H14N2O3S3 B2444450 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide CAS No. 2210141-39-0](/img/structure/B2444450.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

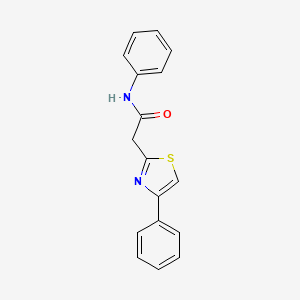

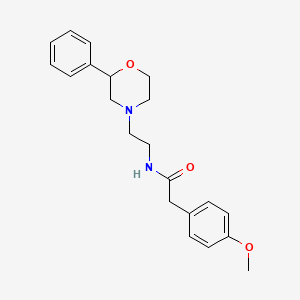

The compound appears to contain a bithiophene moiety, which is a type of aromatic compound consisting of two thiophene rings fused together . Bithiophene compounds are often used in organic electronics and conducting polymers due to their interesting electronic properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the bithiophene. The presence of the sulfonamide group could introduce some polarity to the molecule .Chemical Reactions Analysis

Bithiophene compounds can undergo a variety of reactions, including electrophilic aromatic substitution and oxidative coupling . The other functional groups in the compound would also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the bithiophene core, as well as the other functional groups present. For example, the presence of the sulfonamide could increase the compound’s solubility in water .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- The compound N-(3-(4-methoxybenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide and similar derivatives have been synthesized and characterized. These compounds, including those with structural similarities to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide, show potential in applications involving electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).

Photodynamic Therapy Applications

- Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have shown promising properties as photosensitizers in photodynamic therapy, specifically for cancer treatment. These derivatives display high singlet oxygen quantum yields, making them suitable for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Biofilm Inhibition and Cytotoxicity

- Research involving N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has demonstrated these compounds' potential in inhibiting bacterial biofilms and exhibiting cytotoxicity, suggesting their utility in antibacterial and cancer research (Abbasi et al., 2020).

Pro-apoptotic Effects in Cancer Cells

- Sulfonamide derivatives have been investigated for their pro-apoptotic effects in various cancer cell lines, showing potential in activating apoptotic pathways, particularly through the p38/ERK phosphorylation process (Cumaoğlu et al., 2015).

Antitumor Applications

- Certain sulfonamide-focused compounds, including those structurally related to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide, have been identified as potent antitumor agents, with some progressing to clinical trials. Their mechanism of action includes cell cycle inhibition, making them promising candidates in cancer therapy (Owa et al., 2002).

Direcciones Futuras

Propiedades

IUPAC Name |

4-cyano-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c18-9-12-1-3-14(4-2-12)25(21,22)19-10-15(20)17-6-5-16(24-17)13-7-8-23-11-13/h1-8,11,15,19-20H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRJFRJQTQHVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-cyanobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxyphenyl)-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2444371.png)

![2-Chloro-N-[(4-chlorothiophen-2-yl)methyl]-N-(1,5-dimethylpyrazol-4-yl)acetamide](/img/structure/B2444372.png)

![N-{4-[(2,2-dicyanoeth-1-en-1-yl)amino]phenyl}acetamide](/img/structure/B2444373.png)

![6-allyl-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444376.png)

![6-Cyclopropyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2444380.png)

![N-(2,5-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2444383.png)

![6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2444389.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2444390.png)